2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol
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Overview
Description
2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol is a complex organic compound that features a combination of hydroxymethyl, methoxy, and nitro functional groups attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol typically involves multi-step organic reactions. One possible route could involve the nitration of an aniline derivative followed by methoxylation and subsequent attachment to an oxolane ring through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Exploration as a potential drug candidate due to its unique functional groups.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-(4-methoxyphenyl)oxolane-3,4-diol: Lacks the nitro group, which may result in different reactivity and applications.
2-(Hydroxymethyl)-5-(4-nitrophenyl)oxolane-3,4-diol:
2-(Hydroxymethyl)-5-(4-methoxy-2-nitrophenyl)oxolane-3,4-diol: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-20-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)21-12/h2-4,9-13,15-17H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYZYBZRPETDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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